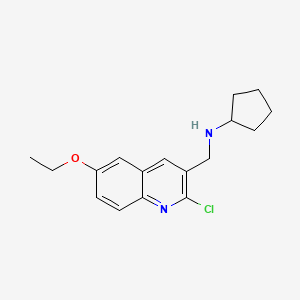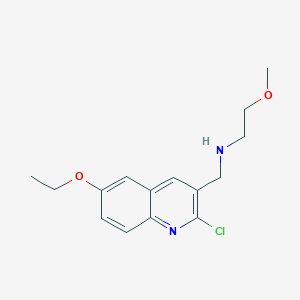
2-(4-メチル-1H-ピラゾール-1-イル)エタノール
説明
2-(4-Methyl-1H-pyrazol-1-YL)ethanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-1H-pyrazol-1-YL)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1H-pyrazol-1-YL)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
白金(II)錯体の合成
この化合物は、白金(II)錯体の合成に使用できます。 ある研究では、標題化合物は、アリール置換ピラゾールとテトラクロロ白金(II)酸カリウムの反応、続いて推定される中間体のクロロ架橋二量体とピラゾール含有1,3-ジケトネート配位子の反応によって合成されました .
有機発光ダイオード(OLED)への応用
合成された白金(II)錯体は、514 nmに最大値を持つ緑色の蛍光を示し、有機発光ダイオード(OLED)への使用に適しています .
光起電力デバイス
白金族金属錯体、特に「2-(4-メチル-1H-ピラゾール-1-イル)エタノール」を用いて合成されたものは、現代の光起電力デバイスにおいて重要な蛍光体材料です .
アンドロゲン受容体拮抗薬
この化合物は、アンドロゲン受容体拮抗薬の設計と合成に使用できます。 「2-(5-メチル-1H-ピラゾール-1-イル)アセトアミド」のいくつかの誘導体は、ビカルタミドよりもLNCaP細胞に対する抗増殖活性を示しました .
前立腺がん治療薬
この化合物は、前立腺がん治療薬の開発に使用できます。 「2-(5-メチル-1H-ピラゾール-1-イル)アセトアミド」のいくつかの誘導体は、LNCaP細胞において強力な抗増殖活性を示しました .
抗リーシュマニア症薬
この化合物は、抗リーシュマニア症薬の開発に使用できます。 分子シミュレーション研究により、LmPTR1ポケットに適した結合パターンを持つ化合物の強力なインビトロ抗前鞭毛体活性は正当化されました .
抗マラリア薬
この化合物は、抗マラリア薬の開発にも使用できます。 抗リーシュマニア症活性を正当化するのと同じ研究は、潜在的な抗マラリアへの応用も示唆しました .
抗寄生虫、抗菌、および抗HIVウイルス活性
この化合物は、抗寄生虫、抗菌、および抗HIVウイルス薬の開発に使用できます。 この化合物中のスルホンアミド官能基は、これらの活性を示す可能性があります .
将来の方向性
作用機序
Target of Action
The compound “2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a pyrazole derivative. Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
生化学分析
Biochemical Properties
2-(4-Methyl-1H-pyrazol-1-YL)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, suggesting potential neuroprotective properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
2-(4-Methyl-1H-pyrazol-1-YL)ethanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neuronal cells and signaling pathways, which could be relevant for studying neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . By inhibiting these enzymes, 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can modulate neurotransmitter levels and influence neuronal signaling. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and duration. In vitro and in vivo studies have indicated that prolonged exposure to 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol.
Metabolic Pathways
2-(4-Methyl-1H-pyrazol-1-YL)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular metabolism . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neurotransmitter metabolism and signaling pathways . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological roles.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters or bind to proteins that regulate its localization and accumulation. Understanding the transport and distribution mechanisms is important for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
特性
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGJIOIHWUWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599134 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006469-41-5 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)


![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)
![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)







